[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both oxazole and triazole moieties. The oxazole ring is substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 5, respectively. The triazole ring is linked to a 2-bromophenyl group and a methyl substituent, with an ester functional group bridging the two heterocycles.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)18-6-4-3-5-16(18)22)21(28)29-11-17-13(2)30-20(24-17)14-7-9-15(23)10-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLHYMWQUIBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide.
Mode of Action
The compound interacts with its targets by binding to the LmPTR1 pocket (active site) . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction. This binding disrupts the normal function of the target, leading to its inactivation.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death. .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of a class of organic compounds that exhibit diverse biological activities. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on available literature and research findings.
This compound has a molecular formula of and a molecular weight of 452.9 g/mol. The structure includes a triazole and oxazole moiety, which are known for their biological significance. The following table summarizes key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 452.9 g/mol |
| Molecular Formula | C23H21ClN4O4 |
| LogP (octanol-water partition) | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Properties
Recent studies have indicated that compounds containing oxazole and triazole functionalities exhibit significant anticancer activity. For example, derivatives of oxazole have been shown to induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
In vitro studies demonstrated that the compound under review could potentially inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that it acts in a dose-dependent manner, suggesting its efficacy as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has shown promising results in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The most active derivatives exhibited K_i values in the nanomolar range against hCA IX, indicating strong potential for therapeutic application.
Study on MCF-7 Cell Line
A study conducted on the MCF-7 cell line revealed that the compound significantly increased p53 expression levels and activated caspase-3 pathways, leading to apoptosis . The IC50 value was reported at approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen.
In Vivo Studies
While most studies have focused on in vitro activity, preliminary in vivo evaluations suggest that compounds similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have favorable pharmacokinetics and biodistribution profiles. Further research is needed to confirm these findings and explore the therapeutic window in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
A key comparator is 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (), which shares a benzoxazole-triazole backbone. Key differences include:
- Halogen positioning : The target compound has a 2-bromophenyl group, while the comparator has a 4-bromophenyl substituent. This positional difference influences electronic properties and molecular packing .
- Functional groups : The comparator features a thione (C=S) group (IR: 1212 cm⁻¹), whereas the target compound contains an ester (C=O) group, altering solubility and reactivity .
Isostructural Halogen-Substituted Compounds
Compounds 4 and 5 from and are isostructural, differing only in halogen substituents (Cl vs. F). Despite these differences, their crystal structures (triclinic, P 1) remain nearly identical, with two independent molecules per asymmetric unit adopting similar conformations .
Table 1: Comparative Data for Key Compounds
Impact of Halogen Position on Crystal Packing
While isostructurality is common in halogenated compounds (e.g., compounds 4 and 5), notes exceptions: 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct packing due to halogen size and polarizability differences . For the target compound, the 2-bromophenyl group (vs.
Spectroscopic and Analytical Comparisons
- NMR : The target compound’s ¹H-NMR would show aromatic protons (δ 6.10–8.01 ppm) similar to Compound 6m (), but methyl groups (δ ~2.55 ppm) may split differently due to proximity to bromine .
- Mass Spectrometry : The target compound’s molecular ion (M⁺) would likely exceed 550 m/z, contrasting with Compound 6m’s M+1 peak at 464 m/z .
Research Findings and Implications
- Synthetic Yields : Compounds 4 and 5 () were synthesized in high yields (>80%), suggesting that analogous methods (e.g., nucleophilic substitution or cyclocondensation) could be viable for the target compound .
- Crystallographic Tools : SHELXL () and WinGX () were critical for refining and visualizing comparator structures, underscoring their utility for future studies on the target compound .
- Thermodynamic Stability: The methyl and halogen substituents in the target compound may enhance thermal stability compared to non-halogenated analogs, as seen in related triazole-thiones () .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Oxazole ring formation : React 4-chlorophenylacetic acid with methyl acetoacetate under cyclocondensation conditions (e.g., POCl₃ as a catalyst) to form the oxazole core .
Triazole synthesis : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety. For example, react 2-bromophenyl azide with a propargyl ester derivative under mild conditions (room temperature, aqueous/organic biphasic system) .
Esterification : Couple the oxazole and triazole subunits using DCC/DMAP-mediated esterification .
- Optimization : Yield improvements (e.g., 65% → 85%) are achieved by optimizing solvent polarity (THF vs. DMF), catalyst loading (5 mol% CuI), and reaction time (24–48 hours) .
Q. How can spectral techniques (NMR, IR) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Key signals include:
- δ 7.2–8.1 ppm (aromatic protons from chlorophenyl and bromophenyl groups).
- δ 5.1–5.3 ppm (oxazole-CH₂-O ester linkage).
- δ 2.4–2.6 ppm (methyl groups on oxazole and triazole rings) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and triazole C-4 (δ ~145 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-N (triazole, ~1250 cm⁻¹) validate functional groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Screening Workflow :
In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms via fluorescence-based assays .
Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed during the compound’s preparation?
- Issue : CuAAC typically produces 1,4-regioisomers, but competing pathways may yield undesired 1,5-products.
- Solutions :
- Catalyst tuning : Use Ru-based catalysts (e.g., RuAAC) to favor 1,5-regioisomers if required .
- Microwave-assisted synthesis : Short reaction times (10–15 minutes) reduce side-product formation .
- Chromatographic separation : Employ preparative HPLC with C18 columns to isolate the desired regioisomer .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Study : If cytotoxicity varies between studies (e.g., IC₅₀ = 10 μM vs. 50 μM):
Assay standardization : Verify cell line authenticity (STR profiling) and control for passage number .
Solvent effects : Ensure DMSO concentration ≤0.1% to avoid false positives .
Dose-response validation : Repeat experiments with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?
- Computational Analysis :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. Chlorophenyl and bromophenyl groups exhibit strong electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets .
Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1). The triazole’s nitrogen atoms form hydrogen bonds with Arg120, while the oxazole’s methyl group stabilizes van der Waals contacts .
Q. What are the limitations of current SAR studies for this compound class, and how can they be improved?
- Gaps : Most studies focus on halogenated aryl groups but neglect substituent positioning (e.g., 2-bromo vs. 3-bromo on phenyl).
- Proposed Enhancements :
- Parallel synthesis : Generate a library with systematic variations (e.g., Br → Cl, CF₃) at the 2-, 3-, and 4-positions .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic parameters with bioactivity .
Key Research Findings
- Bioactivity : Demonstrates dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM and 1.2 μM, respectively), suggesting anti-inflammatory potential .
- Stability : Degrades <5% in pH 7.4 buffer over 24 hours but hydrolyzes rapidly in acidic conditions (pH 2.0, t₁/₂ = 2 hours) .
- Synergy : Combines with cisplatin to reduce ovarian cancer cell viability by 60% (vs. 40% for cisplatin alone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
